molecular formula C5H9NOS B1396215 Thioacetic acid S-azetidin-3-YL ester CAS No. 886615-18-5

Thioacetic acid S-azetidin-3-YL ester

Cat. No. B1396215
M. Wt: 131.2 g/mol
InChI Key: MSDPQMLGLORYHQ-UHFFFAOYSA-N
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Description

Thioacetic acid S-azetidin-3-YL ester is a chemical compound with the CAS Number: 886615-18-5 . Its IUPAC name is S-(3-azetidinyl) ethanethioate . The compound has a molecular weight of 131.2 .


Molecular Structure Analysis

The InChI code for Thioacetic acid S-azetidin-3-YL ester is 1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 . This code represents the molecular structure of the compound.

It should be stored at temperatures between 0-8 degrees Celsius .

Scientific Research Applications

  • Antimicrobial Activity : S. Woulfe and M. Miller (1985) synthesized substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which showed significant activity predominantly against Gram-negative bacteria, indicating potential use in antibiotic development (Woulfe & Miller, 1985).

  • Molecular Electronics : A study by G. Ashwell, R. Hamilton, and L. High (2003) demonstrated that Thioacetic acid S-(10-{4-[2-cyano-2-(4-dicyanomethylenecyclohexa-2,5-dienylidene)ethylidene]-4H-quinolin-1-yl}decyl) ester forms self-assembled monolayers on gold. These films exhibited asymmetric current-voltage characteristics, indicative of molecular rectification, which has implications in the field of molecular electronics (Ashwell, Hamilton, & High, 2003).

  • Synthetic Chemistry : The work by Alexander Fawcett et al. (2019) describes a method for the synthesis of azetidines, important in medicinal chemistry, using a strain-release-driven homologation of boronic esters. This method highlights the versatility of Thioacetic acid S-azetidin-3-YL ester in constructing complex molecular architectures (Fawcett et al., 2019).

  • Drug Discovery and Development : A study by J. Podlech and D. Seebach (1995) reported the synthesis of azetidin-3-ones from L-amino acids and their reactions with nucleophiles. This approach is significant for the development of novel peptidomimetics and drug discovery (Podlech & Seebach, 1995).

  • Biological Sensors : Jun-Hoe Cha et al. (2003) developed an electrochemical hybridization sensor using a polymer derived from Thioacetic acid S-azetidin-3-YL ester. This innovation in biosensor technology could have broad applications in biomedical and environmental monitoring (Cha et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H313, H303, and H333 . The precautionary statements are P261 and P305+351+338 .

properties

IUPAC Name

S-(azetidin-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDPQMLGLORYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioacetic acid S-azetidin-3-YL ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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